molecular formula C14H15BrN2O2 B2440838 4-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde CAS No. 959088-72-3

4-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde

Cat. No. B2440838
CAS RN: 959088-72-3
M. Wt: 323.19
InChI Key: KJOWZCODHHRRJU-UHFFFAOYSA-N
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Description

4-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde, also known as 4-Bromo-3,5-dimethyl-1H-pyrazole-1-methyl-3-methoxybenzaldehyde, is an aromatic aldehyde. It is a white solid at room temperature, with a molecular formula of C10H10BrN2O2 and a molecular weight of 270.09 g/mol. It is structurally related to pyrazole and is commonly used in the synthesis of a variety of compounds.

Scientific Research Applications

Synthesis and Antioxidant Evaluation

Isoxazolone derivatives, including compounds related to the chemical structure of interest, have been evaluated for their significant biological and medicinal properties. They serve as intermediates for the synthesis of various heterocycles and undergo chemical transformations. A notable method for synthesizing these molecules involves a three-component reaction among aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride under various conditions. This synthesis process has been optimized to achieve good to very good yields, highlighting its importance in the development of new pharmaceuticals and chemicals (Laroum et al., 2019).

Tetrahydrobenzo[b]pyrans Synthesis

Research has also focused on the synthesis of tetrahydrobenzo[b]pyrans, compounds of considerable importance due to their presence in naturally occurring compounds, pharmaceuticals, and drug-candidate molecules. The development of new strategies for three-component condensation for constructing tetrahydrobenzo[b]pyrans using organocatalysts is particularly interesting. This approach demonstrates the utility of organocatalytic methods in synthesizing valuable heterocyclic compounds, underscoring the role of green chemistry principles in the development of less toxic and promising reagents (Kiyani, 2018).

Catalytic Oxidation of Lignins

The catalytic oxidation of lignins into aromatic aldehydes, such as vanillin (3-methoxy-4-hydroxybenzaldehyde) and syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde), presents another application. This process examines the influence of various factors on the yield of these aldehydes and the process selectivity. The research indicates that properly organized processes of catalytic oxidation can achieve yields and selectivity comparable to traditional methods, highlighting an area for further exploration in the optimization of oxygen and alkali consumption (Tarabanko & Tarabanko, 2017).

Biochemical Analysis

Biochemical Properties

It is known that pyrazole derivatives, which this compound is a part of, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These interactions with various enzymes, proteins, and other biomolecules could potentially be attributed to 4-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde as well.

Cellular Effects

It is known that pyrazole derivatives can have significant impacts on various types of cells and cellular processes . For instance, they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that pyrazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that pyrazole derivatives can have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is known that pyrazole derivatives can elicit better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Metabolic Pathways

It is known that pyrazole derivatives can interact with various enzymes or cofactors .

Transport and Distribution

It is known that pyrazole derivatives can interact with various transporters or binding proteins .

Subcellular Localization

It is known that pyrazole derivatives can be directed to specific compartments or organelles .

properties

IUPAC Name

4-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-3-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2/c1-9-14(15)10(2)17(16-9)7-12-5-4-11(8-18)6-13(12)19-3/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOWZCODHHRRJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=C(C=C2)C=O)OC)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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